3-Fluoro-1h-pyrazine-2-thione
Overview
Description
3-Fluoro-1h-pyrazine-2-thione is a heterocyclic compound that contains both a pyrazine ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1h-pyrazine-2-thione typically involves the introduction of a fluorine atom into a pyrazine ring followed by the incorporation of a thione group. One common method involves the fluorination of a pyrazine derivative using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1h-pyrazine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrazine derivatives.
Substitution: Amino-pyrazines, thio-pyrazines.
Scientific Research Applications
3-Fluoro-1h-pyrazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes
Mechanism of Action
The mechanism of action of 3-Fluoro-1h-pyrazine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thione group can participate in various chemical reactions, such as nucleophilic attack or redox processes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Similar in structure but lacks the thione group, which can affect its reactivity and applications.
2-Fluoropyrazine: Similar pyrazine ring structure but with the fluorine atom in a different position, leading to different chemical properties.
1H-Pyrazolo[3,4-b]pyridine: Contains a fused pyrazole ring, which can alter its biological activity and chemical reactivity
Uniqueness
3-Fluoro-1h-pyrazine-2-thione is unique due to the presence of both a fluorine atom and a thione group in its structureThe fluorine atom enhances the compound’s stability and binding affinity, while the thione group offers additional reactivity for various chemical transformations .
Properties
IUPAC Name |
3-fluoro-1H-pyrazine-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2S/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLPLPRNHCDCCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303686 | |
Record name | 2(1H)-Pyrazinethione, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286744-12-4 | |
Record name | 2(1H)-Pyrazinethione, 3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286744-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrazinethione, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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